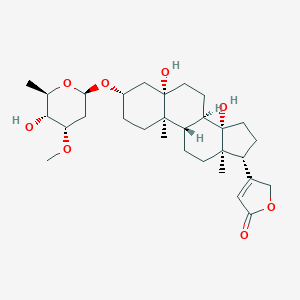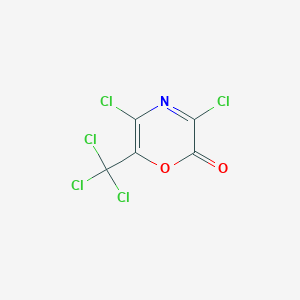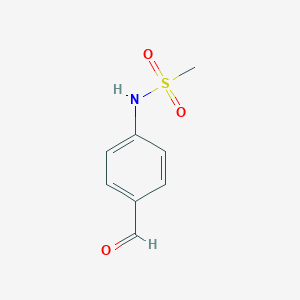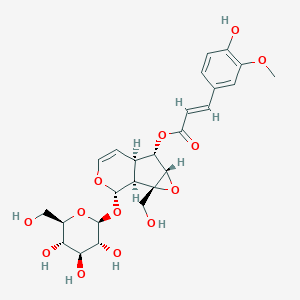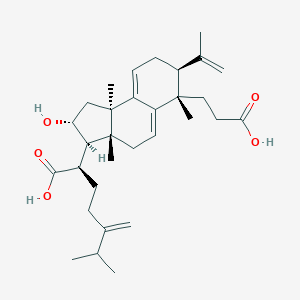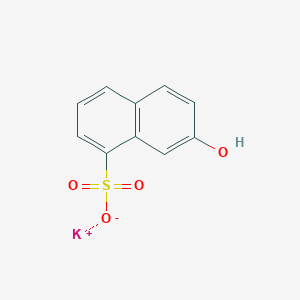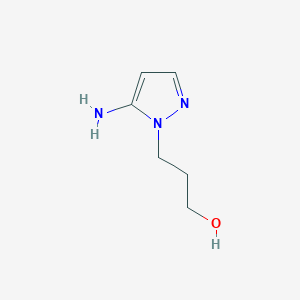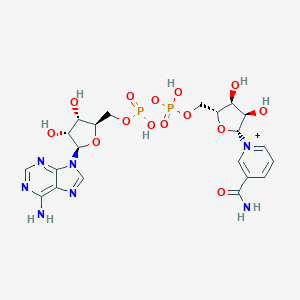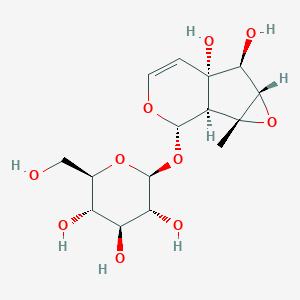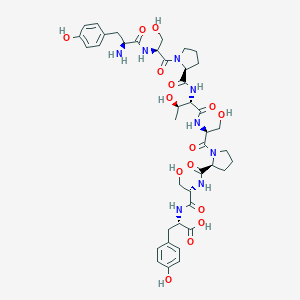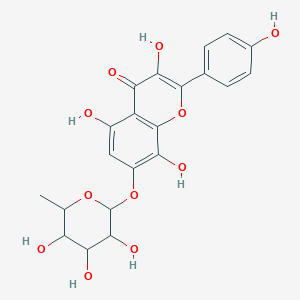
Rhodionin
Overview
Description
Rhodionin is a flavonoid glycoside, specifically a herbacetin rhamnoside, found in various species of the Rhodiola plant . It is known for its diverse biological activities and potential therapeutic applications. This compound has been identified in traditional Tibetan medicinal plants and is recognized for its antioxidant, anti-inflammatory, and adaptogenic properties .
Mechanism of Action
Target of Action
Rhodionin, a natural compound of flavonoid glucosides, primarily targets Sortase A (SrtA), a virulence factor in Staphylococcus aureus . SrtA plays a crucial role in the ability of methicillin-resistant Staphylococcus aureus (MRSA) to invade the host .
Mode of Action
this compound effectively inhibits the activity of SrtA without affecting the survival and growth of bacteria . It reduces the adhesion of S. aureus to fibrinogen, thereby decreasing the capacity of protein A (SpA) on the bacterial surface and biofilm formation . Fluorescence quenching and molecular docking studies have confirmed that this compound directly binds to the SrtA molecule .
Biochemical Pathways
this compound prominently attenuates the virulence-related phenotype of SrtA . This leads to a reduction in the adhesion of S. aureus to fibrinogen, which in turn decreases the capacity of protein A (SpA) on the bacterial surface and biofilm formation . These changes in the biochemical pathways contribute to the compound’s potent anti-infective properties.
Pharmacokinetics
It’s known that rhodiola rosea, the plant from which this compound is derived, has strong antioxidant activity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
this compound shows a significant protective effect on a mice pneumonia model and improves the survival rate of mice . It achieves efficacy in the treatment of MRSA-induced infections, which holds promising potential to be developed into a candidate used for MRSA-related infections .
Action Environment
Rhodiola, the plant from which this compound is derived, grows at a height of around 4000–5000 m above the sea level with a low temperature of around −10 °C . Their survival in such harsh conditions is due to their adaptation in that environment as well as the kind of compounds these plants produce in their biological mechanism . This suggests that environmental factors may influence the action, efficacy, and stability of this compound, although more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Rhodionin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with phenolic compounds, particularly phenylpropanoids, in Rhodiola rosea . These interactions contribute to the biosynthetic potential and biological productivity of Rhodiola rosea .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to have anticancer potential, suggesting that it may influence cell signaling pathways involved in cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to have a high probability of oxidative interactions, indicating that it may act as a potent oxidant of amino acids in the human body .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For instance, this compound has been found to interact with phenylpropanoids in Rhodiola rosea, suggesting that it may be involved in the metabolic pathways of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodionin can be extracted from Rhodiola species using various methods. One efficient method involves ionic liquid-based online ultrasonic-assisted extraction and solid-phase trapping . This method uses 1-ethyl-3-methylimidazolium bromide solution as the extractant, with optimized conditions including ultrasonic power of 360 W, extraction time of 25 minutes, and extractant flow rate of 0.8 mL/min .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Rhodiola rosea using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization-mass spectrometry . This method ensures high purity and yield of this compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Rhodionin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Rhodionin has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhodionin is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:
Herbacetin: Another flavonoid with antioxidant properties.
Salidroside: A phenylethanoid glycoside found in Rhodiola species, known for its adaptogenic effects.
Rosavin: A phenylpropanoid glycoside with anti-stress and anti-fatigue properties.
This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various therapeutic applications.
Properties
IUPAC Name |
3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXXTSXVCLEJK-JOEVVYSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85571-15-9 | |
| Record name | Rhodionin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODIONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



